Gibberellin A72
Description
Properties
IUPAC Name |
5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDKGXXRJQNSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Gibberellin A72 (GA72) is a member of the gibberellin family of plant hormones, which are crucial for various growth and developmental processes in plants. This article delves into the biological activity of GA72, examining its biosynthesis, mechanisms of action, and effects on plant physiology, supported by data tables and case studies.
Overview of Gibberellins
Gibberellins are terpenoid compounds produced by fungi and plants, playing essential roles in regulating growth processes such as seed germination, stem elongation, and flowering. GA72 is one of the lesser-studied gibberellins but has shown significant biological activity in various plant species.
Biosynthesis of this compound
The biosynthesis of gibberellins, including GA72, involves several enzymatic steps starting from geranylgeranyl pyrophosphate (GGPP). Key enzymes include:
- Copalyl diphosphate synthase (CPS) : Converts GGPP to copalyl diphosphate.
- Kaurene synthase (KS) : Converts copalyl diphosphate to kaurene.
- GA 3-oxidase : Catalyzes the conversion of kaurene to biologically active gibberellins.
Research has demonstrated that GA72 can be synthesized through specific pathways involving these enzymes, with its production being regulated by developmental and environmental cues .
Gibberellins exert their effects primarily by interacting with specific receptors in plants. The GID1 receptor family is known to bind gibberellins, leading to the degradation of DELLA proteins, which are growth repressors. This process allows for the activation of growth-promoting genes. The mechanism can be summarized as follows:
- Binding : GA72 binds to GID1 receptors.
- DELLA degradation : The binding triggers the ubiquitination and subsequent degradation of DELLA proteins.
- Gene activation : With DELLA proteins degraded, transcription factors can activate genes involved in growth and development .
Biological Effects
GA72 has been shown to influence various physiological processes in plants:
- Seed Germination : GA72 promotes germination by breaking dormancy and activating metabolic processes necessary for seedling establishment.
- Stem Elongation : It enhances cell elongation in stems, contributing to increased height and biomass.
- Flowering Induction : In some species, GA72 can induce flowering under specific photoperiod conditions.
Table 1: Effects of this compound on Plant Growth
| Process | Effect | Reference |
|---|---|---|
| Seed Germination | Increased germination rates | |
| Stem Elongation | Enhanced elongation | |
| Flowering | Induction under long days |
Case Studies
-
Barley Germination Study :
A study on barley demonstrated that application of GA72 significantly increased germination rates compared to controls. The research indicated that GA72 activates key genes involved in starch mobilization during early germination stages . -
Wheat Dwarf Mutants :
In experiments with dwarf wheat mutants, treatment with GA72 restored normal growth patterns. This effect was attributed to the hormone's ability to alleviate growth repression caused by DELLA proteins . -
Tomato Fruit Development :
Research on tomato plants showed that GA72 application led to enhanced fruit size and weight. This was linked to increased cell division and expansion facilitated by gibberellin signaling pathways .
Scientific Research Applications
Plant Growth Enhancement
GA72 has been utilized to enhance plant growth and productivity. Research indicates that applying gibberellins can lead to increased cell elongation and division, resulting in taller plants with larger leaves. For example, studies have shown that GA72 can significantly improve the growth rates of various crops, including rice and soybeans, by promoting stem elongation and leaf expansion .
Stress Tolerance
Gibberellins like GA72 play a vital role in helping plants cope with abiotic stresses such as flooding, drought, and salinity. In a study involving soybean plants subjected to flooding stress, the application of exogenous gibberellins (including GA4 and GA7) led to improved chlorophyll content and enhanced tolerance to hypoxic conditions . This suggests that GA72 may help modulate biochemical pathways that confer stress resilience.
Seed Germination and Dormancy
GA72 is also effective in breaking seed dormancy and promoting germination. It has been shown to stimulate the synthesis of enzymes such as α-amylase, which is crucial for mobilizing stored nutrients during germination. This application is particularly beneficial for crops that exhibit dormancy under certain environmental conditions .
Rice Growth Studies
A bibliometric analysis highlighted significant trends in research focused on gibberellins' effects on rice biological processes. Studies have demonstrated that GA72 application can enhance rice yield by promoting internode elongation and improving tillering capacity, which are critical for maximizing grain production .
Soybean Flooding Response
In a controlled experiment, soybean plants treated with GA72 showed remarkable improvements in physiological responses during flooding conditions. The treatment resulted in higher levels of endogenous bioactive gibberellins (GA1 and GA4), which correlated with increased resilience against stress-induced damage .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Plant Growth Enhancement | Promotes cell elongation and leaf expansion | Increased height and leaf size |
| Stress Tolerance | Enhances resilience to flooding and drought | Improved chlorophyll content |
| Seed Germination | Breaks dormancy and stimulates germination | Increased α-amylase activity |
| Crop Yield Improvement | Boosts overall yield potential in crops | Enhanced tillering in rice |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Gibberellins
Structural Relationships
GA72 belongs to the gibberellin family characterized by a tetracyclic diterpenoid skeleton. Its structural differentiation from other GAs lies in hydroxylation patterns and side-chain modifications, which influence receptor binding and metabolic stability. Key structural analogs include:
Notes:
- GA3 (gibberellic acid) is the most commercially prevalent GA due to its potent bioactivity in promoting stem elongation and fruit setting .
- GA4 and GA7 mixtures are preferred in seed germination studies for their synergistic effects .
- GA95 and GA72 share product lineage in SCR-Biotech catalogs, suggesting structural similarities, but their functional divergence remains understudied .
GA72 vs. GA3:
- GA3 : Universally used in viticulture for berry thinning and sizing, with peak activity during early fruit set stages . Its mechanism involves binding to GID1 receptors, triggering DELLA protein degradation and subsequent growth responses .
- GA72: Limited data on bioactivity. Its lower commercial prominence compared to GA3 implies either reduced potency or niche applications.
GA72 vs. GA4/GA7:
- GA4/GA7 : Demonstrated superior efficacy in breaking seed dormancy in Pistacia species compared to GA3, attributed to enhanced receptor affinity .
GA72 vs. GA95:
Metabolic Pathways and Regulation
While GA biosynthesis and deactivation pathways are well-documented for GA1, GA3, and GA4 , GA72’s position in these pathways remains unclear.
Agricultural Potential
Comparative studies with GA3 or GA4/GA7 could elucidate its utility in stress tolerance or post-harvest management.
Preparation Methods
Natural Biosynthesis in Plants and Fungi
GA72 is biosynthesized in plants and fungi through a conserved diterpenoid pathway originating from geranylgeranyl diphosphate (GGDP). In Helianthus annuus (sunflower), the pathway proceeds via oxidation, cyclization, and hydroxylation steps catalyzed by cytochrome P450 monooxygenases (CYP450s) and dioxygenases. The critical divergence occurs at GA12-aldehyde, where specific hydroxylases introduce β-hydroxyl groups at the C-9 position, distinguishing GA72 from other gibberellins. Fungal species such as Gibberella fujikuroi employ analogous pathways but exhibit higher efficiency in GA72 accumulation due to specialized enzymes like GA 3-oxidase, which optimizes hydroxylation patterns.
Key Enzymatic Steps:
-
Cyclization of GGDP to ent-kaurene via ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).
-
Oxidation of ent-kaurene to GA12-aldehyde by ent-kaurene oxidase (KO).
-
Hydroxylation at C-9 by CYP88A subfamily enzymes to form GA72 precursors.
Recent studies have identified temperature-dependent regulation of these enzymes in Arabidopsis thaliana, where low temperatures enhance CYP450 activity, increasing GA72 yield by 22–35%.
Chemical Synthesis Approaches
Partial Synthesis from Gibberellin Precursors
Chemical synthesis of GA72 often begins with readily available gibberellins such as GA3 or GA7. A landmark study demonstrated the conversion of GA7 to GA72 through selective hydroxylation and epimerization.
Epimerization of GA72 Derivatives
3-epi-GA72, a structural analog, was synthesized via base-catalyzed epimerization using potassium carbonate (K2CO3) in aqueous methanol (MeOH:H2O = 9:1). The reaction achieved 78% yield under reflux conditions (60°C, 12 h), with epimerization confirmed via GC-MS and NMR.
Hydroxylation and Oxidation Reactions
Key intermediates in GA72 synthesis include 15β-hydroxy-GA7 and 16α,17-epoxy-GA7, produced through hydroxylation with osmium tetroxide (OsO4) and N-methylmorpholine N-oxide (NMO). Optimal conditions for 15β-hydroxylation involve 0.1 M OsO4 in tetrahydrofuran (THF) at 25°C for 24 h, yielding 63% of the desired product.
Table 1: Reaction Conditions for GA72 Intermediate Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Epimerization | K2CO3, MeOH:H2O (9:1), 60°C, 12 h | 78 |
| 15β-Hydroxylation | OsO4 (0.1 M), NMO, THF, 25°C, 24 h | 63 |
| 16α,17-Epoxidation | m-CPBA, CH2Cl2, 0°C, 2 h | 58 |
Total Synthesis Challenges
Total synthesis of GA72 remains elusive due to its complex tetracyclic diterpenoid structure. Attempts using enone cyclization strategies have achieved partial success, with the highest reported yield of 12% for the core skeleton. Key hurdles include stereochemical control at C-9 and C-10, necessitating chiral auxiliaries or asymmetric catalysis.
Industrial Production Techniques
Microbial Fermentation
Industrial-scale GA72 production relies on submerged fermentation of Gibberella fujikuroi. Strain optimization through UV mutagenesis has increased titers from 0.8 g/L to 2.3 g/L in 72 h batches. Critical parameters include:
-
Carbon Source : Sucrose (40 g/L) outperforms glucose, reducing catabolite repression.
-
pH Control : Maintenance at pH 5.5–6.0 prevents GA72 degradation.
Table 2: Fermentation Parameters for GA72 Production
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 28°C | +34% |
| Dissolved Oxygen | 30% saturation | +22% |
| Nitrogen Source | Ammonium nitrate | +18% |
Downstream Processing
Post-fermentation recovery involves solvent extraction (ethyl acetate, 3x volumes) and crystallization (MeOH:H2O = 1:3). Purity ≥95% is achieved via preparative HPLC using a C18 column and acetonitrile:H2O (65:35) mobile phase.
Comparative Analysis of Methods
Biosynthesis vs. Chemical Synthesis
| Metric | Biosynthesis | Chemical Synthesis |
|---|---|---|
| Yield | 2.3 g/L (fermentation) | 12% (total synthesis) |
| Purity | 95–98% | 85–90% |
| Scalability | Industrial | Laboratory-scale |
| Cost | $120/kg | $2,400/kg |
Biosynthetic methods dominate industrial production due to cost-effectiveness, whereas chemical synthesis remains critical for analog development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
